molecular formula C11H13N3O2 B1482314 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092800-01-4

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B1482314
CAS RN: 2092800-01-4
M. Wt: 219.24 g/mol
InChI Key: ZABBYDDGFWRCPA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The structure of imidazole is intriguing due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, like our compound of interest, have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring is known to contribute to the inhibition of bacterial growth. Research has shown that these compounds can be effective against a range of bacteria, offering potential as a new class of antibacterial agents .

Antitumor Activity

The structural framework of imidazole-containing compounds has been associated with antitumor activity. Studies suggest that modifications to the imidazole ring, such as those present in 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, can lead to compounds that inhibit tumor growth and proliferation .

Antiviral Properties

Imidazole derivatives are also explored for their antiviral capabilities. The chemical structure allows for interaction with viral components, potentially disrupting viral replication processes. This makes them candidates for the development of new antiviral drugs .

Anti-inflammatory Uses

The anti-inflammatory potential of imidazole compounds is another area of interest. They can modulate inflammatory pathways, providing relief from inflammation-related symptoms and conditions. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Antidiabetic Effects

Research into imidazole derivatives has indicated their usefulness in managing diabetes. These compounds can influence insulin signaling pathways, improving glucose metabolism and offering a novel approach to diabetes treatment .

Antifungal Activity

The structural characteristics of imidazole derivatives contribute to their antifungal properties. They can interfere with the cell wall synthesis of fungi, leading to their death. This application is crucial in addressing fungal infections that are resistant to current treatments .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a promising area for future research .

properties

IUPAC Name

6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-13-5-6-14-10(13)8(11(15)16)9(12-14)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABBYDDGFWRCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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Reactant of Route 6
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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